(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol
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Overview
Description
(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol is a heterocyclic compound with the molecular formula C5H9N3S It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarbothioamide with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
(1-Ethyl-1H-1,2,4-triazol-5-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other triazole derivatives that may lack the thiol functionality .
Properties
Molecular Formula |
C5H9N3S |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H9N3S/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3 |
InChI Key |
SKRDWMKJUOMTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CS |
Origin of Product |
United States |
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